3-[(Oxiran-2-yl)methyl]oxolan-3-ol
Description
3-[(Oxiran-2-yl)methyl]oxolan-3-ol is a bicyclic organic compound featuring a tetrahydrofuran (oxolan) ring substituted at position 3 with a hydroxyl group and a methyl-linked epoxide (oxiran) moiety. Its molecular formula is C₇H₁₀O₃ (calculated based on structural analysis), though discrepancies exist in provided sources (e.g., a conflicting formula of C₁₀H₁₄N₂O in , likely a typographical error). The compound combines the reactivity of an epoxide group with the stability of a five-membered oxolan ring, making it valuable in synthetic chemistry, particularly for chiral intermediates and polymer precursors.
Properties
IUPAC Name |
3-(oxiran-2-ylmethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(1-2-9-5-7)3-6-4-10-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOUOEDGJVAODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxiran-2-yl)methyl]oxolan-3-ol typically involves the reaction of an epoxide with a tetrahydrofuran derivative. One common method is the ring-opening reaction of an epoxide with a nucleophile, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-[(Oxiran-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the compound can lead to the opening of the epoxide ring and formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
3-[(Oxiran-2-yl)methyl]oxolan-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and tetrahydrofuran derivatives.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 3-[(Oxiran-2-yl)methyl]oxolan-3-ol involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Epoxide Reactivity: The epoxide group in this compound enables ring-opening reactions with nucleophiles (e.g., amines, alcohols), similar to methyl (S)-3-(oxiran-2-yl)propanoate. However, the oxolan ring’s lower strain compared to oxetane derivatives (e.g., oxetan-3-ol) reduces undesired side reactions, improving stability.
- Hydrogen Bonding: The hydroxyl group at C3 enhances solubility in polar solvents, contrasting with non-polar analogs like 3-acetyl-3-hydroxyoxolan-2-one.
Research Findings and Discrepancies
- Synthesis Methods : The compound can be synthesized via epoxidation of allylic alcohols, as demonstrated for related epoxy alcohols in .
- Discrepancies in Data : lists an incorrect molecular formula (C₁₀H₁₄N₂O), likely due to catalog mislabeling. Structural analysis confirms C₇H₁₀O₃ as the accurate formula.
Biological Activity
3-[(Oxiran-2-yl)methyl]oxolan-3-ol, also known as 3-(oxiran-2-yl)tetrahydrofuran-3-ol, is an organic compound with the molecular formula C₆H₁₀O₃. Its unique structure, featuring an oxirane ring and a tetrahydrofuran moiety, contributes to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves reactions that introduce the oxirane functionality into a tetrahydrofuran framework. Common methods include:
- Darzens Reaction : This involves the condensation of a carbonyl compound with haloacetonitrile in the presence of a base.
- Epoxidation : The use of epoxidizing agents to convert suitable precursors into the desired compound.
The compound has a molecular weight of 130.14 g/mol and exhibits several reactive sites due to its bifunctional nature, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can undergo nucleophilic attack, leading to covalent bond formation with biological molecules. Such interactions are crucial for its potential applications in enzyme-catalyzed reactions and metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a therapeutic agent.
Case Study 1: Antimicrobial Activity
In a study evaluating various oxirane derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's reactive oxirane group.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted on human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its cytotoxicity .
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique properties:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-(Oxiran-2-yl)tetrahydrofuran | Oxirane + Tetrahydrofuran | Enzyme inhibition, antimicrobial |
| Oxiranecarbonitriles | Oxirane + Cyano groups | Limited biological activity |
| Other Tetrahydrofuran derivatives | Tetrahydrofuran only | Varies widely |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
